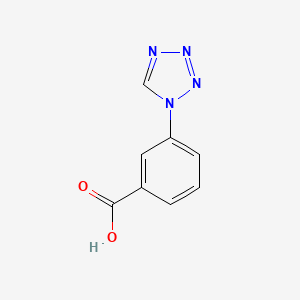

3-(1H-tetrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMKIYQHROFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353733 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204196-80-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(1H-tetrazol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The document details two main synthetic routes, including experimental protocols adapted from established methodologies, and presents available quantitative data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and workflows.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted with a tetrazole ring. The tetrazole group is a well-recognized bioisostere of the carboxylic acid functional group, often employed in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide focuses on the practical synthesis of this compound, providing detailed procedures for laboratory preparation.

Synthesis Pathways

Two primary pathways for the synthesis of this compound are outlined below. The most direct and commonly employed method is the [3+2] cycloaddition of 3-cyanobenzoic acid with an azide source. An alternative, two-step route commences with 3-aminobenzoic acid.

Pathway 1: [3+2] Cycloaddition from 3-Cyanobenzoic Acid

The most prevalent method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide.[1][2][3] In this case, 3-cyanobenzoic acid serves as the nitrile precursor and sodium azide is the typical azide source. The reaction is often facilitated by a catalyst to improve reaction rates and yields.

Caption: Pathway 1: Synthesis via [3+2] Cycloaddition.

Pathway 2: Two-Step Synthesis from 3-Aminobenzoic Acid

An alternative route involves the conversion of 3-aminobenzoic acid to 3-cyanobenzoic acid via the Sandmeyer reaction, followed by the aforementioned [3+2] cycloaddition to form the tetrazole ring.[4][5][6] This pathway is useful when 3-aminobenzoic acid is a more readily available or cost-effective starting material.

Caption: Pathway 2: Two-Step Synthesis from 3-Aminobenzoic Acid.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its intermediate.

Protocol for Pathway 1: Synthesis of this compound from 3-Cyanobenzoic Acid

This protocol is adapted from general procedures for the synthesis of 5-substituted-1H-tetrazoles.[7]

Materials:

-

3-Cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or another suitable catalyst (e.g., Zinc Chloride)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-cyanobenzoic acid (1.0 eq.).

-

Add sodium azide (1.5 - 2.0 eq.) and ammonium chloride (1.5 - 2.0 eq.).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing deionized water.

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound as a solid.

Protocol for Pathway 2, Step 1: Synthesis of 3-Cyanobenzoic Acid from 3-Aminobenzoic Acid (Sandmeyer Reaction)

This protocol is a general procedure for the Sandmeyer reaction.[4][5][6]

Materials:

-

3-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Deionized water

-

Ice

-

Beakers

-

Stirring rod

Procedure:

-

In a beaker, dissolve 3-aminobenzoic acid (1.0 eq.) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq.) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq.) in an aqueous solution of sodium cyanide if necessary.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion of the reaction.

-

Cool the mixture and collect the precipitated crude 3-cyanobenzoic acid by filtration.

-

Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure 3-cyanobenzoic acid.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 174-178 |

| 3-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | 219-223[8] |

| This compound | C₈H₆N₄O₂ | 190.16 | 181-182 (dec.)[9] |

Table 2: Spectroscopic Data for 3-Cyanobenzoic Acid

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Data not explicitly found for this specific compound in the provided search results. Expected signals would include aromatic protons and a carboxylic acid proton. |

| ¹³C NMR | Data not explicitly found for this specific compound in the provided search results. Expected signals would include aromatic carbons, a nitrile carbon, and a carboxyl carbon.[10][11] |

| IR (cm⁻¹) | Broad O-H stretch (~3300-2500), C=O stretch (~1700), C≡N stretch (~2230), aromatic C-H and C=C stretches.[9][12][13] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Specific experimental data not found in the search results. Expected signals would include aromatic protons, a tetrazole proton, and a carboxylic acid proton.[14] |

| ¹³C NMR | Specific experimental data not found in the search results. Expected signals would include aromatic carbons, a tetrazole carbon, and a carboxyl carbon.[14] |

| IR (cm⁻¹) | Specific experimental data not found in the search results. Expected absorptions include a broad O-H stretch (~3300-2500), C=O stretch (~1700), N=N and C=N stretches of the tetrazole ring, and aromatic C-H and C=C stretches. |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the primary synthesis and purification of this compound.

Caption: General Laboratory Workflow for Synthesis and Purification.

Safety Precautions

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. It also forms the highly toxic and explosive hydrazoic acid upon contact with acid. Handle with extreme caution in a well-ventilated fume hood.

-

Dimethylformamide (DMF) is a skin and respiratory irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper(I) cyanide (CuCN) and sodium cyanide (NaCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach) available for any spills.

-

All reactions should be performed in a well-ventilated fume hood with appropriate PPE.

This guide is intended for use by qualified professionals and should be supplemented with a thorough understanding of the hazards associated with each chemical and procedure.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 8. CN103214396B - Production method of 3-cyanobenzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. proprep.com [proprep.com]

- 14. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

An In-depth Technical Guide on the Crystal Structure of 3-(1H-tetrazol-1-yl)benzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Basic physicochemical properties for 3-(1H-tetrazol-1-yl)benzoic acid are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 204196-80-5 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1][2] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | OC(=O)c1cccc(c1)n1cnnn1 | [3] |

| Melting Point | 181-182 °C (decomposes) | [1] |

Crystal Structure Analysis of Isomers

Detailed single-crystal X-ray diffraction data has been reported for isomers of the title compound. This information provides critical insights into the likely structural characteristics of this compound.

3-(1H-tetrazol-5-yl)benzoic acid

The crystal structure of 3-(1H-tetrazol-5-yl)benzoic acid reveals a monoclinic system with the space group P2₁/c.[4] The molecules are linked into two-dimensional sheets by intermolecular N—H⋯O and O—H⋯N hydrogen bonds.[4]

Table 1: Crystallographic Data for 3-(1H-tetrazol-5-yl)benzoic acid [4]

| Parameter | Value |

| Empirical formula | C₈H₆N₄O₂ |

| Formula weight | 190.17 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.2501 (10) |

| b (Å) | 16.805 (3) |

| c (Å) | 9.3290 (18) |

| β (°) | 99.188 (3) |

| Volume (ų) | 812.5 (3) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

| R-factor | 0.040 |

Table 2: Hydrogen-Bond Geometry for 3-(1H-tetrazol-5-yl)benzoic acid (Å, °) [4]

| D—H···A | D-H | H···A | D···A | D-H···A |

| N—H···O | ||||

| O—H···N |

(Detailed bond lengths and angles for the hydrogen bonds were not explicitly provided in the abstract)

4-(1H-tetrazol-5-yl)benzoic acid monohydrate

The asymmetric unit of this isomer consists of one 4-(1H-tetrazol-5-yl)benzoic acid molecule and one water molecule.[5] The crystal structure is characterized by the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups.[5] These dimers are further bridged by water molecules via O—H···N hydrogen bonds, creating a two-dimensional layer.[5] The three-dimensional network is stabilized by π-π stacking interactions between the tetrazole and benzene rings, with a centroid-centroid distance of 3.78 Å.[5]

Table 3: Crystallographic Data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate [5]

| Parameter | Value |

| Empirical formula | C₈H₆N₄O₂·H₂O |

| Formula weight | 208.18 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 4.914 (2) |

| b (Å) | 5.219 (2) |

| c (Å) | 34.720 (13) |

| β (°) | 91.00 (3) |

| Volume (ų) | 890.4 (6) |

| Z | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα |

| R-factor | 0.037 |

Experimental Protocols

Representative Synthesis of Tetrazolyl-benzoic Acids

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a cyano group with sodium azide, often catalyzed by a Lewis acid like zinc bromide.[5]

Objective: To synthesize a tetrazolyl-benzoic acid from its corresponding cyanobenzoic acid precursor.

Materials:

-

Cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) (catalyst)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of the cyanobenzoic acid, sodium azide, and a catalytic amount of zinc bromide is prepared in water.[5]

-

The reaction mixture is transferred to a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to and maintained at an elevated temperature (e.g., 413 K) for several days.[5]

-

The mixture is then cooled slowly to room temperature.

-

The resulting solid is acidified with HCl to precipitate the tetrazolyl-benzoic acid product.[5]

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the resulting solution.[5]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallization of a tetrazolyl-benzoic acid.

Intermolecular Interactions in a Related Crystal Structure

The diagram below conceptualizes the hydrogen bonding and π-π stacking interactions that are crucial for the formation of the three-dimensional supramolecular architecture in the crystal lattice of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate, a representative isomer.

References

Spectroscopic and Structural Elucidation of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

Disclaimer: Despite a comprehensive search of available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, and MS) for 3-(1H-tetrazol-1-yl)benzoic acid could not be definitively obtained. The following guide has been constructed to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic characterization of this molecule. To illustrate the expected data presentation, representative spectroscopic information for the closely related isomer, 4-(1H-tetrazol-1-yl)benzoic acid, is included where available. Methodologies presented are standard analytical chemistry protocols applicable to the characterization of small organic molecules.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . The presence of both a carboxylic acid and a tetrazole moiety suggests its potential utility as a versatile building block in medicinal chemistry and materials science. Accurate spectroscopic and structural characterization is paramount for its application in any field. This guide outlines the standard spectroscopic techniques used for the elucidation of its structure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the number and connectivity of the protons and carbons in the molecule.

Note: The following data is for the isomer 4-(1H-tetrazol-1-yl)benzoic acid and is presented here as a representative example.

Table 1: ¹H NMR Data for 4-(1H-tetrazol-1-yl)benzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data for 4-(1H-tetrazol-1-yl)benzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, aromatic C-H and C=C stretches, and vibrations associated with the tetrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| 1710-1680 | C=O stretch (Carboxylic acid) |

| 3100-3000 | C-H stretch (Aromatic) |

| 1600-1450 | C=C stretch (Aromatic) |

| 1500-1400 | N=N stretch (Tetrazole) |

| 1100-1000 | C-N stretch (Tetrazole) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Note: The following data is predicted for the isomer 3-(2H-tetrazol-5-yl)benzoic acid .

Table 4: Predicted Mass Spectrometry Data for 3-(2H-tetrazol-5-yl)benzoic acid

| Adduct | m/z |

| [M+H]⁺ | 191.05635 |

| [M+Na]⁺ | 213.03829 |

| [M-H]⁻ | 189.04179 |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes. For high-resolution mass spectrometry (HRMS), use an instrument such as a time-of-flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.

-

Data Analysis: Determine the m/z value of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For HRMS data, calculate the elemental composition from the accurate mass.

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the synthesis and characterization of a small organic molecule like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

physical and chemical properties of 3-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-(1H-tetrazol-1-yl)benzoic acid. Given the limited availability of detailed experimental data for this specific compound, this guide also includes comparative data for its structural isomer, 3-(1H-tetrazol-5-yl)benzoic acid, and the parent molecule, benzoic acid, to offer a broader context for its potential characteristics.

Core Physical and Chemical Properties

This compound is a bifunctional organic molecule featuring a benzoic acid moiety substituted with a 1H-tetrazole ring at the meta-position. The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, which can influence the compound's physicochemical and biological properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 204196-80-5 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1][2][3][4] |

| Molecular Weight | 190.16 g/mol | [1][3][4] |

| Melting Point | 181-182 °C (decomposes) | [1] |

Table 2: Comparative Physical Properties

| Property | This compound | 3-(1H-tetrazol-5-yl)benzoic acid | Benzoic Acid |

| Molecular Weight | 190.16 g/mol | 190.16 g/mol | 122.12 g/mol [5] |

| Melting Point | 181-182 °C (dec.)[1] | ~284-286 °C[6] | 122.4 °C[5] |

| Solubility in Water | Data not available | Data not available | 0.3 g/100 mL at room temperature[5] |

| pKa | Data not available | Data not available | 4.2 |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and a distinct singlet for the proton on the tetrazole ring. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,3-disubstituted benzene ring.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms of the benzoic acid core and the carbon atom of the tetrazole ring. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for:

-

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch of the carboxylic acid, a strong absorption around 1700-1680 cm⁻¹.

-

C-O stretch of the carboxylic acid, in the 1320-1210 cm⁻¹ region.

-

Aromatic C-H and C=C stretches .[7]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (190.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrazole ring.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a plausible method would be the Ullmann condensation, a copper-catalyzed N-arylation reaction. The following is a representative protocol that can be adapted for its synthesis.

Representative Synthesis Protocol: Ullmann Condensation

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1 equivalent), 1H-tetrazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with 1 M HCl to a pH of 3-4 to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Protocol

-

Melting Point: Determine the melting point of the purified product using a melting point apparatus.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆) on a 400 MHz or higher spectrometer.[8]

-

IR Spectroscopy: Obtain the IR spectrum of the solid sample using the KBr pellet method.

-

Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer to confirm the molecular weight and fragmentation pattern.

Visualizations

References

- 1. 3-Tetrazol-1-yl-benzoic acid [oakwoodchemical.com]

- 2. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-(1H-Tetra-zol-5-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(1H-tetrazol-1-yl)benzoic acid (CAS Number: 208354-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)benzoic acid is a multifaceted organic compound featuring a benzoic acid moiety substituted with a 1H-tetrazole ring at the meta-position. The presence of both the carboxylic acid group and the nitrogen-rich tetrazole ring imparts unique physicochemical and biological properties to the molecule. The tetrazole group is a well-established bioisostere of the carboxylic acid functional group, often utilized in medicinal chemistry to enhance metabolic stability, modulate acidity, and improve pharmacokinetic profiles. This document provides a comprehensive technical overview of this compound, including its physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, predicted spectroscopic data, and known biological activities with its mechanism of action.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. It is important to note that the provided melting point is associated with CAS number 204196-80-5, which may be an isomeric form; however, it is the most relevant experimental value found.

| Property | Value | Source |

| CAS Number | 208354-10-9 | - |

| Molecular Formula | C₈H₆N₄O₂ | [1][2] |

| Molecular Weight | 190.16 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 181-182 °C (decomposes) | [4] |

| Appearance | White to off-white solid (predicted) | - |

| pKa | Estimated to be between 4 and 5 | [5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted) | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several potential routes. A common and effective method involves the construction of the tetrazole ring from an appropriate aniline precursor. A plausible synthetic pathway starts from 3-aminobenzoic acid.

Proposed Synthetic Pathway

A likely synthetic route involves the diazotization of 3-aminobenzoic acid followed by a reaction with a cyanide source to yield 3-cyanobenzoic acid. The nitrile is then converted to the tetrazole via a [3+2] cycloaddition with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt. An alternative, more direct route described in patent literature for similar compounds involves the reaction of an amine with an orthoformate and sodium azide.[6][7]

Detailed Experimental Protocol (Prophetic)

This protocol is based on established methods for the synthesis of similar tetrazole-containing compounds.[8]

Step 1: Synthesis of 3-Cyanobenzoic Acid from 3-Aminobenzoic Acid

-

Diazotization: Dissolve 3-aminobenzoic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (1.2 eq.) in water. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter the crude 3-cyanobenzoic acid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Step 2: Synthesis of this compound from 3-Cyanobenzoic Acid

-

Cycloaddition: To a solution of 3-cyanobenzoic acid (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

-

Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into acidified water (pH 2-3 with HCl). The product will precipitate out of the solution.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data (Predicted)

| Spectroscopic Data | Predicted Features |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), ~9.8 (s, 1H, tetrazole C-H), ~8.4 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~166 (C=O), ~145 (tetrazole C-H), ~138-125 (aromatic carbons) |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (aromatic C=C stretch), ~1500-1400 (N=N stretch), ~1300 (C-O stretch) |

| Mass Spectrometry (ESI-) | m/z: 189.04 [M-H]⁻ |

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of the 3-(1H-tetrazol-1-yl)phenyl moiety in drug discovery, particularly in the development of enzyme inhibitors.

Xanthine Oxidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target for the treatment of hyperuricemia and gout.[9] The 3-(1H-tetrazol-1-yl) moiety has been described as an "excellent fragment" for this biological target.[9]

Mechanism of Action

The inhibitory activity of compounds containing the 3-(1H-tetrazol-1-yl)phenyl scaffold against xanthine oxidase has been shown to be of a mixed-type.[9] Molecular docking and dynamics simulations suggest that the tetrazole ring plays a critical role in binding to the active site of the enzyme. Specifically, the N-4 atom of the tetrazole ring is proposed to act as a hydrogen bond acceptor, forming a crucial interaction with the side chain of the asparagine residue at position 768 (Asn768) in the enzyme's active site.[9] This interaction contributes significantly to the binding affinity and inhibitory potency of the molecule.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid and a tetrazole ring offers multiple avenues for chemical modification and biological interaction. While comprehensive experimental data for this specific compound is still emerging, the available information on its derivatives strongly suggests its potential as a scaffold for the development of potent enzyme inhibitors, particularly for xanthine oxidase. The detailed synthetic protocols and predicted spectroscopic data provided in this guide serve as a valuable resource for researchers working with this and related compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Buy 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzoic acid (EVT-3306284) | 937671-35-7 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 3-(1H-Tetrazol-1-yl)benzoicacid | C8H5N4O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. 3-Tetrazol-1-yl-benzoic acid [oakwoodchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 7. US3767667A - Process for preparing 1h-tetrazole compounds - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

Thermal Stability of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted thermal stability of 3-(1H-tetrazol-1-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document extrapolates its likely thermal behavior based on the well-understood properties of its constituent functional groups: the benzoic acid moiety and the tetrazole ring. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are presented to facilitate future empirical studies. This guide is intended to be a foundational resource for professionals engaged in the research, development, and handling of this compound, enabling the design of robust analytical investigations.

Introduction

This compound is a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. The benzoic acid component provides a versatile handle for further chemical modifications, such as salt formation or esterification. A thorough understanding of the thermal stability of this compound is paramount for its safe handling, formulation, processing, and storage, as it directly influences its shelf-life, degradation pathways, and compatibility with other excipients and active pharmaceutical ingredients.

Predicted Thermal Properties

The thermal behavior of this compound is anticipated to be a composite of the characteristics of both the benzoic acid and the tetrazole functionalities.

-

Melting Point: Benzoic acid has a melting point of approximately 122°C. The introduction of the tetrazole group, which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, is expected to significantly increase the melting point of the molecule.

-

Decomposition Temperature: Tetrazole derivatives are known for their energetic nature and propensity to decompose, often exothermically, with the liberation of nitrogen gas.[1] The thermal decomposition of benzoic acid typically occurs at temperatures above its melting point, primarily through decarboxylation to produce benzene and carbon dioxide.[2][3] It is plausible that the thermal decomposition of this compound will be a multi-stage process. The initial, lower-temperature event is likely to be the decomposition of the tetrazole ring, followed by the decarboxylation of the benzoic acid moiety at higher temperatures. The onset of decomposition is predicted to be in the range of 200-300°C.

Predicted Data Tables

The following tables present a structured format for organizing quantitative data that would be obtained from the thermal analysis of this compound. It is crucial to note that these are templates for experimental data and the values provided are hypothetical predictions based on related structures.

Table 1: Predicted Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Predicted Temperature (°C) | Predicted Enthalpy (J/g) | Comments |

| Melting | > 150 | To be determined | Sharp endothermic peak |

| Decomposition | 200 - 300 | To be determined | Broad exothermic event |

Table 2: Predicted Thermogravimetric Analysis (TGA) Data

| Decomposition Step | Temperature Range (°C) | Predicted Mass Loss (%) | Corresponding Fragment Lost |

| 1 | 200 - 250 | ~23.3 | N₂ |

| 2 | > 250 | ~23.9 | CO₂ |

| Total | ~47.2 |

Proposed Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. Plot the TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other phase transitions of the compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to prevent sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature approximately 50°C above the expected melting point at a constant heating rate of 10°C/min.

-

Hold at the final temperature for 2 minutes.

-

Cool the sample back to 25°C at a rate of 10°C/min.

-

A second heating scan may be performed to observe any changes in the thermal behavior after the initial melt and recrystallization.

-

-

Data Analysis: Plot the heat flow as a function of temperature. The melting point is typically taken as the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Visualizations

Experimental Workflow

Caption: Workflow for Thermal Analysis of this compound.

Predicted Thermal Decomposition Pathway

Caption: Predicted Thermal Decomposition Pathway.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public domain, this technical guide provides a robust framework for its characterization. By leveraging the known thermal properties of benzoic acid and tetrazole derivatives and employing the standardized TGA and DSC protocols outlined herein, researchers can effectively and safely determine the thermal profile of this compound. The predictive data and pathways presented serve as a valuable starting point for experimental design and interpretation.

References

Molecular Modeling of 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 3-(1H-tetrazol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. The tetrazole ring is a well-recognized bioisostere for a carboxylic acid group, making this scaffold attractive for designing novel therapeutic agents. This document outlines detailed methodologies for the synthesis, spectroscopic characterization, and in-depth computational analysis of this molecule. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of tetrazole-based compounds. While specific experimental data for this compound is limited in publicly available literature, this guide provides detailed protocols and representative data based on closely related analogs to facilitate further research.

Introduction

This compound (C₈H₆N₄O₂) is a bifunctional organic molecule featuring a benzoic acid moiety and a 1-substituted tetrazole ring. The tetrazole group, with its acidic nature and ability to participate in hydrogen bonding, is often employed as a bioisosteric replacement for the carboxylic acid functional group in drug design to enhance metabolic stability and improve pharmacokinetic profiles. The benzoic acid component provides a handle for further chemical modification and can also engage in crucial interactions with biological targets. Understanding the three-dimensional structure, electronic properties, and potential biological interactions of this molecule through molecular modeling is paramount for its rational application in drug discovery.

This guide covers the fundamental aspects of molecular modeling for this compound, including its synthesis, structural characterization, and a suite of computational techniques such as Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Synthesis and Spectroscopic Characterization

General Experimental Protocol for Synthesis

The following protocol is a representative procedure for the synthesis of N-aryl tetrazoles and can be adapted for this compound, starting from 3-aminobenzoic acid.

Materials:

-

3-Aminobenzoic acid

-

Triethyl orthoformate

-

Sodium azide (Caution: Highly toxic and explosive)

-

Glacial acetic acid

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzoic acid (1 equivalent) in DMF.

-

Add triethyl orthoformate (1.2 equivalents) and sodium azide (1.5 equivalents) to the solution.

-

Add glacial acetic acid (catalytic amount).

-

Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexanes).

Logical Workflow for Synthesis:

Caption: General experimental workflow for the synthesis of this compound.

Spectroscopic Characterization Data (Predicted and Representative)

Due to the lack of specific experimental spectra for this compound, the following table summarizes the expected characteristic peaks based on the analysis of closely related benzoic acid and tetrazole derivatives.[1][2][3]

| Spectroscopic Technique | Expected Observations |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5-13.0 (br s, 1H, -COOH), δ 9.8-9.6 (s, 1H, tetrazole C-H), δ 8.4-8.2 (m, 2H, Ar-H), δ 7.9-7.7 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 166-165 (-COOH), δ 145-143 (tetrazole C-H), δ 138-125 (aromatic carbons) |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 3150-3100 (C-H stretch, aromatic/tetrazole), 1700-1680 (C=O stretch), 1600-1450 (C=C stretch, aromatic), 1500-1400 (N=N stretch, tetrazole) |

| Mass Spectrometry (ESI-) | m/z: 189.04 [M-H]⁻ |

Computational Modeling

Computational modeling is a powerful tool to investigate the structural and electronic properties of this compound and to predict its behavior in biological systems.

Density Functional Theory (DFT) Studies

DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

Methodology:

-

Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.

-

Geometry Optimization: The 3D structure is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[4] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and interaction sites.

DFT Calculation Workflow:

Caption: A typical workflow for performing DFT calculations on a small molecule.

Predicted Geometrical and Electronic Parameters (Representative):

The following table presents representative data that would be obtained from DFT calculations, based on similar reported structures.

| Parameter | Predicted Value |

| Optimized Total Energy | (Value in Hartrees) |

| HOMO Energy | (Value in eV) |

| LUMO Energy | (Value in eV) |

| HOMO-LUMO Gap (ΔE) | (Value in eV) |

| Dipole Moment | (Value in Debye) |

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential biological targets and understanding the binding mechanism.

Methodology:

-

Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization (e.g., using DFT or a molecular mechanics force field). Charges are assigned to each atom.

-

Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens and charges are added.

-

Binding Site Definition: The active site of the protein is defined, usually based on the position of a co-crystallized ligand or through cavity detection algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to sample different conformations and orientations of the ligand within the receptor's binding site.

-

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked pose and the protein are analyzed.

Representative Molecular Docking Results:

The table below illustrates the kind of data that would be generated from a molecular docking study against a hypothetical protein kinase.

| Parameter | Value |

| Target Protein (PDB ID) | e.g., 3W2R |

| Binding Affinity (kcal/mol) | -7.5 to -9.0 |

| Key Interacting Residues | e.g., LYS72, ASP184, GLU91 |

| Types of Interactions | Hydrogen bonds with the tetrazole and carboxylic acid groups; pi-pi stacking with the benzoic ring. |

ADMET Prediction

In silico ADMET prediction is essential for early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

Methodology:

-

Input Structure: The SMILES string or 2D/3D structure of this compound is submitted to an ADMET prediction server or software (e.g., SwissADME, admetSAR).

-

Property Calculation: A range of physicochemical, pharmacokinetic (absorption, distribution, metabolism, excretion), and toxicological properties are calculated based on various models.

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule and to identify potential liabilities.

Predicted ADMET Properties (Representative):

This table summarizes key ADMET properties that would be predicted for a drug-like molecule such as this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 190.16 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (o/w) | 1.5 - 2.5 | Good lipophilicity for oral absorption |

| Topological Polar Surface Area (TPSA) | ~80 Ų | Good for cell permeability |

| Number of Hydrogen Bond Donors | 1 | Fulfills Lipinski's rule (≤5) |

| Number of Hydrogen Bond Acceptors | 5 | Fulfills Lipinski's rule (≤10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed orally |

| Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause central nervous system side effects |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Further in vitro testing required |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

ADMET Prediction Workflow:

Caption: A streamlined workflow for in silico ADMET prediction.

Signaling Pathways and Biological Targets

The structural features of this compound suggest several potential biological targets. The tetrazole and carboxylic acid groups can act as hydrogen bond donors and acceptors, making them suitable for interacting with the active sites of various enzymes.

Potential Signaling Pathways and Targets:

-

Enzymes with Carboxylate Binding Pockets: The benzoic acid moiety can mimic natural carboxylate-containing substrates, potentially inhibiting enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), or certain proteases.

-

Receptors Recognizing Acidic Ligands: The overall acidic nature of the molecule could lead to interactions with receptors that bind acidic signaling molecules.

-

Kinase Hinge Binding: The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, a common interaction motif in the hinge region of many protein kinases.

Hypothetical Kinase Inhibition Pathway:

Caption: A diagram illustrating the potential mechanism of kinase inhibition.

Conclusion

This technical guide provides a framework for the comprehensive molecular modeling of this compound. By integrating synthesis, spectroscopic analysis, and a suite of computational methods including DFT, molecular docking, and ADMET prediction, researchers can gain deep insights into the physicochemical properties and biological potential of this promising scaffold. The provided protocols and representative data serve as a valuable starting point for further investigation and rational design of novel drug candidates based on the this compound core. Future experimental work is warranted to validate the predicted properties and explore the full therapeutic potential of this molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Benzoic acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 3-(1H-tetrazol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-tetrazol-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring serves as a common bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Understanding the structural, electronic, and vibrational properties of this molecule at a quantum level is crucial for rational drug design and the development of novel materials. This technical guide provides an in-depth overview of the quantum chemical calculations performed on this compound, presenting key data in a structured format and outlining relevant computational and experimental methodologies.

Computational Methodology

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), as it offers a good balance between computational cost and accuracy. A popular and widely used functional for such organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). Paired with a suitable basis set, such as 6-311++G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.

The computational workflow for analyzing this compound typically involves the following steps:

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

-

Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO provides the HOMO-LUMO gap, a key indicator of molecular stability.

Data Presentation

Table 1: Optimized Geometrical Parameters (Theoretical)

Note: Specific values for this compound are not available in the public literature. The data presented here are representative values for similar molecular fragments and are intended for illustrative purposes.

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C-C (benzoic) | 1.39 - 1.41 |

| C-N (tetrazole) | 1.33 - 1.38 | |

| N-N (tetrazole) | 1.30 - 1.35 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.36 | |

| O-H (carboxyl) | ~0.97 | |

| **Bond Angles (°) ** | C-C-C (benzoic) | ~120 |

| C-N-N (tetrazole) | 108 - 110 | |

| N-N-N (tetrazole) | 107 - 110 | |

| O=C-O (carboxyl) | ~123 | |

| Dihedral Angles (°) | Phenyl-Tetrazole | Varies (planar vs. non-planar) |

Table 2: Calculated Vibrational Frequencies (Theoretical vs. Experimental)

Note: A full experimental and theoretical vibrational analysis for this compound is not currently published. The table below illustrates the expected vibrational modes and their typical frequency ranges.

| Vibrational Mode | Functional Group | Expected Experimental (cm⁻¹) | Theoretical (Scaled, cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3000 - 2500 (broad) | Consistent with experimental |

| C-H stretch | Aromatic Ring | 3100 - 3000 | Consistent with experimental |

| C=O stretch | Carboxylic Acid | 1720 - 1680 | Consistent with experimental |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Consistent with experimental |

| N=N stretch | Tetrazole Ring | 1500 - 1400 | Consistent with experimental |

| C-N stretch | Tetrazole Ring | 1350 - 1250 | Consistent with experimental |

| O-H bend | Carboxylic Acid | 1440 - 1395 | Consistent with experimental |

| C-H bend | Aromatic Ring | 900 - 675 | Consistent with experimental |

Table 3: Electronic Properties (Theoretical)

Note: Specific HOMO-LUMO values for this compound require dedicated calculations. The values presented are typical for similar aromatic acids.

| Property | Description | Theoretical Value (eV) |

| HOMO Energy | Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.0 |

Experimental Protocols

General Synthesis Protocol (Adapted)

The synthesis of this compound can be approached via a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between 3-halobenzoic acid and tetrazole in the presence of a copper catalyst and a base.

Materials:

-

3-Bromobenzoic acid

-

1H-Tetrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid, 1H-tetrazole, copper(I) iodide, and potassium carbonate in anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Methods

The synthesized this compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure and the position of the tetrazole ring on the benzoic acid.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (carboxylic acid, tetrazole ring, aromatic ring).

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion

Quantum chemical calculations provide invaluable insights into the intrinsic properties of this compound. While a comprehensive experimental and computational dataset for this specific molecule is yet to be consolidated in the scientific literature, the methodologies and representative data presented in this guide offer a solid foundation for researchers. The use of DFT, particularly the B3LYP functional, is a reliable approach for predicting the geometry, vibrational spectra, and electronic characteristics of this and related compounds, thereby guiding further experimental work in drug discovery and materials science. Further research is encouraged to provide a complete and experimentally validated set of quantum chemical data for this important molecule.

The Ascendant Scaffold: A Technical Guide to the Synthesis and Biological Landscape of 3-(1H-tetrazol-1-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of the benzoic acid moiety, a common feature in numerous bioactive molecules, and the tetrazole ring, a well-established carboxylic acid bioisostere, has given rise to a privileged scaffold in modern medicinal chemistry: 3-(1H-tetrazol-1-yl)benzoic acid. This technical guide provides a comprehensive literature review of the synthesis, chemical properties, and burgeoning biological applications of its derivatives. We delve into the rationale behind the selection of this scaffold, offering detailed synthetic protocols for the core structure and its subsequent derivatization into amides and esters. A significant focus is placed on the structure-activity relationships (SAR) of these compounds, with a detailed case study on their remarkable success as xanthine oxidase inhibitors. Furthermore, this guide explores the broader therapeutic potential of this class of molecules in areas such as oncology and infectious diseases, supported by available preclinical data. Through a synthesis of established literature and practical, field-proven insights, this document aims to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Strategic Union of a Classic Pharmacophore and a Versatile Bioisostere

In the landscape of drug discovery, the strategic selection of a core scaffold is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The this compound scaffold represents a deliberate and intelligent design choice, leveraging the distinct advantages of its constituent parts.

The tetrazole ring is a prominent feature in medicinal chemistry, largely due to its role as a bioisosteric replacement for the carboxylic acid group.[1] This substitution can enhance the metabolic stability of a compound and improve its pharmacokinetic profile. The tetrazole moiety is present in over 20 marketed drugs, demonstrating a wide spectrum of biological activities, including antihypertensive, antiallergic, and anticancer effects.[2][3] Its ability to participate in hydrogen bonding and its relatively high acidity contribute to its successful mimicry of the carboxylic acid functionality.

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[4] The carboxylic acid group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships through the formation of amides, esters, and other functional groups.[5] The aromatic ring itself can be substituted to modulate electronic and steric properties, further fine-tuning the biological activity of the molecule.

The combination of these two moieties in the this compound scaffold creates a versatile platform for the development of novel therapeutic agents with potentially enhanced drug-like properties.[2][3]

Synthesis of the Core Scaffold and Its Key Derivatives

The synthetic accessibility of the this compound core and its subsequent derivatization is a key advantage for its use in drug discovery programs. This section provides detailed, validated protocols for these synthetic transformations.

Synthesis of this compound

The most common and reliable method for the synthesis of the core scaffold is a two-step process starting from 3-aminobenzoic acid. This involves a diazotization reaction followed by a cyclization with sodium azide.

Materials:

-

3-Aminobenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Sodium azide

-

Sodium hydroxide

-

Ethyl acetate

-

Deionized water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.

-

Allow the reaction mixture to stir and slowly warm to room temperature overnight.

-

-

Work-up and Purification:

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Synthetic scheme for this compound.

Synthesis of Amide Derivatives

The carboxylic acid functionality of the core scaffold is readily converted to amides, which are a cornerstone of many drug molecules. A common method involves the activation of the carboxylic acid, for example, by conversion to the acyl chloride, followed by reaction with a primary or secondary amine.

Step 1: Preparation of 3-(1H-tetrazol-1-yl)benzoyl chloride

-

To a solution of this compound in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (SOCl₂) or oxalyl chloride.

-

A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used.

-

Reflux the reaction mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude 3-(1H-tetrazol-1-yl)benzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolve the desired amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base such as triethylamine or diisopropylethylamine.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-(1H-tetrazol-1-yl)benzoyl chloride in the same solvent.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Perform an aqueous work-up, typically washing with a dilute acid, a dilute base (like sodium bicarbonate solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Caption: General synthetic route to amide derivatives.

Synthesis of Ester Derivatives

Esterification of the core scaffold provides another avenue for creating a diverse library of compounds for biological screening. Standard esterification methods, such as Fischer esterification or coupling with alcohols in the presence of a coupling agent, can be employed.

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude ester by column chromatography to obtain the final product.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in a range of therapeutic areas. The following sections highlight key findings from the literature.

Xanthine Oxidase Inhibition: A Case Study

A notable application of this scaffold has been in the development of potent xanthine oxidase (XO) inhibitors.[6] XO is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed, synthesized, and evaluated for their XO inhibitory activity.[6] The rationale for this design was to introduce the tetrazole moiety as a hydrogen bond acceptor to interact with key residues in the XO active site.

Structure-Activity Relationship (SAR) Analysis:

The study revealed several key SAR insights:

-

The 3'-(1H-tetrazol-1-yl) moiety was crucial for potent activity , confirming its role as an effective fragment for the N-phenylisonicotinamide scaffold.[6]

-

A substituted benzyloxy group at the 4'-position was beneficial for potency. In particular, an m-cyanobenzyloxy substituent led to a significant increase in inhibitory activity.[6]

-

The amide linkage was essential for activity , as reversing the amide bond resulted in a loss of potency.[6]

The most promising compound from this series, 2s , exhibited an IC₅₀ value of 0.031 μM, representing a 10-fold increase in potency compared to the initial lead compound.[2] This potency was comparable to the positive control, topiroxostat.[2]

| Compound | R Group (at 4'-position) | XO IC₅₀ (μM) |

| 2a | H | >50 |

| 2c | OCH₃ | 0.452 |

| 2i | O-benzyl | 0.089 |

| 2s | O-(3-cyanobenzyl) | 0.031 |

| Topiroxostat | - | 0.021 |

Table adapted from data presented in the literature.[2]

Enzyme kinetics studies demonstrated that compound 2s acts as a mixed-type inhibitor of xanthine oxidase.[2] Molecular modeling simulations provided a structural basis for its high potency, showing that the tetrazole nitrogen can form a hydrogen bond with the Asn768 residue in the enzyme's active site.[2]

Caption: Key structure-activity relationships for XO inhibitors.

Anticancer Potential

While specific studies on the anticancer activity of this compound derivatives are still emerging, the broader class of tetrazole-containing compounds has demonstrated significant potential as anticancer agents.[7] The tetrazole moiety has been incorporated into various molecular frameworks to target different aspects of cancer cell biology.

For instance, a series of 3-(1H-tetrazol-5-yl)-β-carboline derivatives were synthesized and evaluated for their antiproliferative activity against colorectal cancer cell lines.[8] These compounds exhibited potent activity, with IC₅₀ values in the low micromolar range.[8] This suggests that incorporating the this compound scaffold into known anticancer pharmacophores could be a promising strategy for developing novel oncology therapeutics.

Antimicrobial and Anti-inflammatory Activities

The tetrazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties.[1][9] Although direct evidence for derivatives of the specific this compound scaffold in these areas is limited in the currently available literature, the known activities of related compounds provide a strong rationale for their investigation. For example, various pyrazole derivatives containing a benzoic acid moiety have shown potent activity against drug-resistant bacteria.[3][10][11] Similarly, numerous tetrazole derivatives have been reported to possess significant anti-inflammatory effects.

Future Directions and Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The successful design of potent xanthine oxidase inhibitors based on this core structure highlights its potential in enzyme inhibitor design. The synthetic accessibility of the core and the ease of its derivatization make it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on expanding the biological evaluation of derivatives of this scaffold into other therapeutic areas, including oncology, inflammation, and infectious diseases. Systematic exploration of the structure-activity relationships for different classes of derivatives (e.g., esters, various amides) against a diverse panel of biological targets will be crucial in unlocking the full therapeutic potential of this versatile chemical entity.

References

- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103787874A - Preparation process of benzoyl chloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-tetrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The protocol herein details a reliable one-pot synthesis method from commercially available starting materials.

Introduction